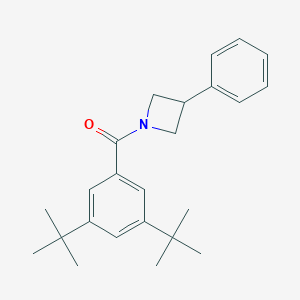
ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate, also known as BMIPP, is a radiopharmaceutical compound used in diagnostic imaging. It is a lipophilic molecule that is used to assess myocardial perfusion, which is the blood flow to the heart muscle. BMIPP is a promising tool in the diagnosis of cardiovascular diseases and has been studied extensively in scientific research.
作用機序
Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a lipophilic molecule that is taken up by the myocardial cells, where it accumulates in proportion to the blood flow. The accumulation of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in the myocardial cells is due to its affinity for the mitochondrial membrane, which is a site of fatty acid oxidation. ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is metabolized by the mitochondrial enzymes, which results in the formation of a radioactive metabolite that can be detected by imaging techniques such as SPECT or PET.
Biochemical and physiological effects:
ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has no known biochemical or physiological effects on the body. It is a radiopharmaceutical compound that is used solely for diagnostic purposes.
実験室実験の利点と制限
The advantages of using ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in lab experiments are that it is a lipophilic molecule that can be easily taken up by the myocardial cells, where it accumulates in proportion to the blood flow. This accumulation can be detected by imaging techniques such as SPECT or PET, which allows for non-invasive assessment of myocardial perfusion. The limitations of using ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in lab experiments are that it is a radiopharmaceutical compound that requires specialized equipment and expertise to handle. Additionally, the radioactive decay of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate limits its shelf life, which can be a challenge for researchers.
将来の方向性
There are several future directions for research on ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate. One direction is to investigate its potential use in the diagnosis of other cardiovascular diseases, such as heart failure or coronary artery disease. Another direction is to develop new imaging techniques that can improve the sensitivity and specificity of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate imaging. Additionally, there is a need for more studies on the safety and efficacy of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate in clinical settings. Overall, ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a promising tool in the diagnosis of cardiovascular diseases, and further research is needed to fully explore its potential.
合成法
The synthesis of ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate involves the reaction between 2-mercaptobenzothiazole and 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester in the presence of a base catalyst. The reaction yields ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate as a yellow solid, which can be purified by column chromatography.
科学的研究の応用
Ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate has been extensively studied in scientific research for its potential use in diagnosing cardiovascular diseases. It is particularly useful in assessing myocardial perfusion, which is the blood flow to the heart muscle. ethyl 1-(1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylate is a lipophilic molecule that is taken up by the myocardial cells, where it accumulates in proportion to the blood flow. This accumulation can be detected by imaging techniques such as single-photon emission computed tomography (SPECT) or positron emission tomography (PET).
特性
分子式 |
C14H13N3O2S |
|---|---|
分子量 |
287.34 g/mol |
IUPAC名 |
ethyl 1-(1,3-benzothiazol-2-yl)-5-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13N3O2S/c1-3-19-13(18)10-8-15-17(9(10)2)14-16-11-6-4-5-7-12(11)20-14/h4-8H,3H2,1-2H3 |
InChIキー |
BRXFAQBIRYRZLO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286562.png)
![3,5-ditert-butyl-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286564.png)



![N-[(4-bromophenyl)(phenyl)methyl]-3,5-ditert-butylbenzamide](/img/structure/B286570.png)
![N-[2-(dimethylamino)ethyl]-3-methyl-2-phenylbutanamide](/img/structure/B286573.png)
![2-cyclopentyl-N-[cyclopentyl(phenyl)methyl]-2-phenylacetamide](/img/structure/B286575.png)
![2-bromo-N-[cyclopentyl(phenyl)methyl]benzamide](/img/structure/B286576.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide](/img/structure/B286578.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286579.png)
![N-[cyclopentyl(phenyl)methyl]-3-fluorobenzamide](/img/structure/B286582.png)

